![molecular formula C17H19NO5S B4079940 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide](/img/structure/B4079940.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.
作用機序
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide binds irreversibly to the active site of BTK, leading to inhibition of downstream signaling pathways involved in B-cell survival and proliferation. This results in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has been shown to effectively inhibit BTK activity, resulting in the inhibition of downstream signaling pathways involved in B-cell activation and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has several advantages as a potential therapeutic agent for B-cell malignancies. It has shown potent inhibition of BTK activity and has demonstrated anti-tumor activity in various preclinical models. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has a favorable safety profile and has shown minimal toxicity in preclinical studies.
However, there are also some limitations associated with the use of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide in lab experiments. The compound has limited solubility in water, which can affect its bioavailability and pharmacokinetic properties. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet fully understood.
将来の方向性
There are several future directions that can be explored with N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide. One potential area of research is the development of combination therapies with other agents that target the BCR signaling pathway. In addition, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide in humans. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide in patients with B-cell malignancies.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The compound has shown potent inhibition of BTK activity and has demonstrated anti-tumor activity in various in vitro and in vivo models.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-6-4-13(5-7-15)11-18(14-8-10-24(20,21)12-14)17(19)16-3-2-9-23-16/h2-7,9,14H,8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNNVTZQSSZSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。